molecular formula C4H3ClIN3 B2628366 6-Chloro-5-iodopyrimidin-4-amine CAS No. 353272-15-8

6-Chloro-5-iodopyrimidin-4-amine

Cat. No.: B2628366
CAS No.: 353272-15-8
M. Wt: 255.44
InChI Key: ICVYKJSDWGGRNE-UHFFFAOYSA-N
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Description

6-Chloro-5-iodopyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of chlorine and iodine atoms at the 6th and 5th positions, respectively, on the pyrimidine ring. This compound has a molecular formula of C4H3ClIN3 and a molecular weight of 255.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodopyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 6-chloropyrimidin-4-amine using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodopyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.

    Electrophilic Substitution:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-5-iodopyrimidin-4-amine .

Scientific Research Applications

6-Chloro-5-iodopyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of kinase inhibitors.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-iodopyrimidin-4-amine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This dual halogenation makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

6-Chloro-5-iodopyrimidin-4-amine (C₅H₄ClIN₄) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique reactivity and interaction with biological systems. The following sections will explore the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms in its structure can engage in halogen bonding, influencing the behavior of various biomolecules. The compound has been shown to inhibit certain enzymes and proteins by binding to their active sites, thereby disrupting normal cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : It has been reported that this compound can inhibit phosphoinositide 3-kinase (PI3K), which plays a critical role in cellular signaling pathways related to growth and survival .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties, making it a candidate for further research in treating infectious diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by targeting specific pathways involved in tumor growth.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, potentially useful in developing new antibiotics.
AnticancerShows promise in inhibiting cancer cell proliferation through targeted mechanisms.
Anti-inflammatoryPotentially inhibits COX enzymes, contributing to reduced inflammation.
Enzyme InhibitionInhibits PI3K, affecting cell signaling pathways critical for cancer progression and immune responses.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

  • Anticancer Research : A study focused on the synthesis of pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines, indicating a potential role as an anticancer agent .
  • Antimicrobial Activity : Research indicated that this compound could serve as a lead structure for developing new antimicrobial agents due to its effectiveness against resistant bacterial strains.
  • Inflammation Studies : Investigations into its anti-inflammatory effects revealed that it could effectively inhibit COX enzymes, which are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-5-iodopyrimidin-4-amine, and how can reaction efficiency be optimized?

  • Methodology : A palladium-catalyzed cross-coupling strategy is widely used, leveraging halogen exchange (e.g., iodine substitution) and amination reactions. For example, chloro-substituted pyrimidines can undergo iodination via Ullmann-type coupling or halogen dance reactions. Optimization involves controlling temperature (60–100°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(PPh₃)₄ with CuI as a co-catalyst). Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. How are intermediates and final products characterized in the synthesis of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weights. Melting points are determined via differential scanning calorimetry. For example, in analogous pyrimidine derivatives, ¹H NMR signals for aromatic protons appear at δ 8.2–8.5 ppm, and NH₂ groups resonate near δ 6.0–6.5 ppm .

Q. What pharmacological screening assays are relevant for evaluating this compound?

  • Methodology : Antiglycation (via bovine serum albumin-glucose assay) and antioxidant (DPPH radical scavenging) activities are standard. For instance, IC₅₀ values for antiglycation activity in pyrimidine analogs range from 240–300 μM. β-Glucuronidase inhibition assays (using p-nitrophenyl-β-D-glucuronide as substrate) assess enzyme modulation potential .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like β-glucuronidase or AGE receptors. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show improved binding due to enhanced electrophilicity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Conflicting NMR signals (e.g., overlapping peaks) are addressed via 2D techniques (COSY, HSQC) or deuteration experiments. X-ray crystallography (using SHELX programs) resolves ambiguities in regiochemistry. For instance, SHELXL refinement can distinguish between N1 vs. N3 amination in pyrimidine cores .

Q. How does halogen bonding influence the crystal packing and stability of this compound?

  • Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (C-I⋯N, Cl⋯π). Mercury software analyzes packing motifs, while Hirshfeld surfaces quantify interaction contributions. Iodine’s polarizability enhances lattice stability via strong halogen bonds, as seen in related 5-iodo-pyrimidine structures .

Q. What are the challenges in scaling up Pd-catalyzed reactions for this compound synthesis?

  • Methodology : Catalyst leaching and ligand degradation are mitigated using immobilized Pd systems (e.g., Pd@SiO₂) or flow chemistry. Reaction kinetics studies (via in situ IR spectroscopy) optimize residence times. Solvent recovery (e.g., DMF distillation) and waste minimization are critical for sustainable scale-up .

Properties

IUPAC Name

6-chloro-5-iodopyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYKJSDWGGRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-chloropyrimidin-4-amine (1 g, 7.8 mmol) in 5 mL N,N-dimethylformamide was added N-iodosuccinimide (2.6 g, 11.6 mmol) and the mixture subjected to microwave irradiation (Biotage Initiator) at 100° C. for 30 minutes. The mixture was diluted with water and ethyl acetate and the ethyl acetate layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated. Purification by column chromatography (silica gel, 25% ethyl acetate in hexane) afforded the title compound. LCMS: 255.91 (M+1)+.
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Synthesis routes and methods II

Procedure details

To a solution of 3.03 g (23.39 mmol) of 6-chloropyrimidin-4-amine in 60 mL of dimethylformamide was added dropwise a solution of iodine monochloride (2.34 mL, 46.70 mmol) in 40 mL of dimethylformamide. Then the mixture was stirred at 45° C. overnight. The solvent was evaporated under reduced pressure and the residue was partitioned between dichloromethane and a 4% aqueous solution of sodium bicarbonate. The organic layer was washed with water and brine, dried over magnesium sulphate, filtered and the solvent was removed in vacuum. The product was purified by flash chromatography (0% to 20%, methanol-dichloromethane) to obtain 4.28 g (72% yield) of the title compound.
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3.03 g
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40 mL
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72%

Synthesis routes and methods III

Procedure details

To a suspension of 6-chloropyrimidin-4-amine (5.29 g, 40.8 mmol) and trifluoro-methane sulfonic acid (40 mL, 452 mmol) was added N-iodosuccinimide (9.19 g, 40.8 mmol). The mixture was stirred for 3 h at rt. The mixture was poured into 50 mL of ice containing 15 g of NaOH with stirring for 10 min. The resulting precipitate was filtered washed with water, triturated in DCM and collected by filtration to give 6-chloro-5-iodopyrimidin-4-amine: 1H NMR (400 MHz, DMSO-d6) δ 8.11 (s, 1H); LC-MS (ESI) m/z 255.9 [M+H]+.
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5.29 g
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40 mL
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